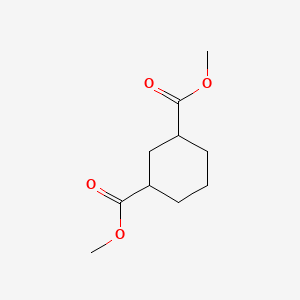

Dimethyl cyclohexane-1,3-dicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dimethyl cyclohexane-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-13-9(11)7-4-3-5-8(6-7)10(12)14-2/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZUOYGUOKMUSPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC(C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80905266 | |

| Record name | Dimethyl cyclohexane-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80905266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6998-82-9, 10021-92-8 | |

| Record name | cis-Cyclohexane-1,3-dicarboxylic acid dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006998829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Cyclohexane-1,3-dicarboxylic acid dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010021928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl cyclohexane-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80905266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and chemical properties of Dimethyl cyclohexane-1,3-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl cyclohexane-1,3-dicarboxylate, a diester of cyclohexane-1,3-dicarboxylic acid, is a versatile molecule with significant applications in organic synthesis and materials science. Its cyclohexane core provides a non-aromatic, three-dimensional scaffold that is of great interest in the development of novel pharmaceuticals, polymers, and plasticizers. The presence of two ester functionalities allows for a wide range of chemical transformations, making it a valuable building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, with a particular focus on its stereoisomerism, spectral characteristics, and reactivity.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical processes.

| Property | Value | Reference(s) |

| Molecular Formula | C10H16O4 | [1] |

| Molecular Weight | 200.23 g/mol | [1][2] |

| Boiling Point | 258.1 ± 15.0 °C at 760 mmHg | [2] |

| Density | 1.1 ± 0.1 g/cm³ | [2] |

| Flash Point | 120.7 ± 18.8 °C | [2] |

| Melting Point | Not available | [2] |

| Solubility | Soluble in hot alcohol and ether. | |

| Appearance | Colorless to almost colorless clear liquid. | [3] |

Stereochemistry and Conformational Analysis

This compound exists as two diastereomers: cis and trans. The spatial arrangement of the two methoxycarbonyl groups relative to the cyclohexane ring significantly influences the molecule's physical and chemical properties.

Isomers of this compound

Caption: Diastereomers of this compound.

The cis-isomer has both ester groups on the same side of the cyclohexane ring, while the trans-isomer has them on opposite sides. This difference in stereochemistry leads to distinct conformational preferences.

Conformational Analysis

The cyclohexane ring in both isomers exists predominantly in a chair conformation to minimize steric strain.

-

cis-Isomer: The lowest energy conformation of the cis-isomer has both methoxycarbonyl groups in equatorial positions. This arrangement minimizes 1,3-diaxial interactions, making the diequatorial conformer significantly more stable than the diaxial conformer. The cis-isomer is achiral due to the presence of a plane of symmetry.

-

trans-Isomer: The trans-isomer exists as a mixture of two enantiomeric chair conformations, with one methoxycarbonyl group in an axial position and the other in an equatorial position. The two conformers are of equal energy and interconvert via ring flipping. The trans-isomer is chiral and can be resolved into its enantiomers.

The relative stability of the cis and trans isomers is noteworthy. For 1,3-disubstituted cyclohexanes, the cis-isomer, which can adopt a diequatorial conformation, is generally more stable than the trans-isomer, which must have one axial substituent.[4]

Spectral Analysis

Spectroscopic techniques are essential for the identification and characterization of this compound and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. Key signals include those for the methoxy protons (-OCH₃) and the protons on the cyclohexane ring. The chemical shifts and coupling constants of the ring protons are highly dependent on their axial or equatorial orientation and the stereochemistry of the molecule.

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. For the cis-isomer, due to its symmetry, fewer signals are expected compared to the less symmetric trans-isomer. The chemical shifts of the carbonyl carbons and the carbons of the cyclohexane ring are characteristic.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester functional groups, typically appearing in the region of 1730-1750 cm⁻¹. Other significant bands include C-O stretching vibrations and C-H stretching and bending vibrations of the cyclohexane ring and methyl groups.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) is expected at m/z 200. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) and the methoxycarbonyl group (-COOCH₃).[1]

Chemical Properties and Reactivity

The chemical reactivity of this compound is primarily dictated by the ester functional groups.

Hydrolysis

Under acidic or basic conditions, the ester groups can be hydrolyzed to the corresponding carboxylic acid, cyclohexane-1,3-dicarboxylic acid.

Reduction

The ester groups can be reduced to alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction yields the corresponding diol, (cis- or trans-)cyclohexane-1,3-dimethanol.

Transesterification

In the presence of an acid or base catalyst, this compound can undergo transesterification with other alcohols to form different esters. This reaction is important for the synthesis of various polyesters and plasticizers.

Synthesis and Purification

The synthesis of this compound typically involves the esterification of cyclohexane-1,3-dicarboxylic acid with methanol in the presence of an acid catalyst. The stereochemistry of the final product depends on the stereochemistry of the starting diacid.

Synthetic Workflow

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of cis-Dimethyl cyclohexane-1,3-dicarboxylate

This protocol is adapted from a procedure described in a patent for the synthesis of the corresponding anhydride, followed by esterification.

Materials:

-

cis-1,3-Cyclohexanedicarboxylic acid

-

Methanol

-

Concentrated Sulfuric Acid

-

Sodium Bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cis-1,3-cyclohexanedicarboxylic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude cis-Dimethyl cyclohexane-1,3-dicarboxylate.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Applications

This compound and its derivatives have a range of applications, including:

-

Plasticizers: As diesters, they can be used as plasticizers for polymers such as polyvinyl chloride (PVC), enhancing their flexibility and durability.[5]

-

Monomers for Polyesters: The corresponding diol, obtained by reduction, is a valuable monomer for the synthesis of polyesters with specific properties.

-

Pharmaceutical Intermediates: The cyclohexane scaffold is present in many biologically active molecules. This compound serves as a starting material for the synthesis of complex pharmaceutical intermediates.

-

Organic Synthesis Building Block: The two ester groups can be selectively modified to introduce other functionalities, making it a versatile building block in organic synthesis.

Safety and Handling

General Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Work in a well-ventilated area, preferably in a fume hood.

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Keep away from heat, sparks, and open flames.

-

Store in a cool, dry, and well-ventilated place in a tightly sealed container.

References

[2] Chemsrc. Dimethyl 1,3-cyclohexanedicarboxylate | CAS#:62638-06-6. [4] Stereoelectronics. 1,3-Dimethylcyclohexane. [1] PubChem. This compound | C10H16O4 | CID 138896. [3] TCI Chemicals. trans-1,3-Dimethylcyclohexane | 2207-03-6. [5] Google Patents. US7319161B2 - Method for producing cyclohexane dicarboxylic acids and the derivatives thereof.

Sources

- 1. This compound | C10H16O4 | CID 138896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dimethyl 1,3-cyclohexanedicarboxylate | CAS#:62638-06-6 | Chemsrc [chemsrc.com]

- 3. trans-1,3-Dimethylcyclohexane | 2207-03-6 | TCI AMERICA [tcichemicals.com]

- 4. stereoelectronics.org [stereoelectronics.org]

- 5. US7319161B2 - Method for producing cyclohexane dicarboxylic acids and the derivatives thereof - Google Patents [patents.google.com]

Technical Monograph: Dimethyl Cyclohexane-1,3-Dicarboxylate (DMCD)

Topic: Technical Monograph: Dimethyl Cyclohexane-1,3-Dicarboxylate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (DMCD) is a critical cycloaliphatic diester utilized as a versatile building block in pharmaceutical synthesis, polymer engineering, and fine chemical manufacturing. Distinguished by its alicyclic core, DMCD serves as a precursor for biologically active cyclohexane-1,3-dione derivatives and as a non-phthalate internal plasticizer for high-performance resins.

This guide provides a definitive technical profiling of DMCD, resolving ambiguities regarding its stereochemical CAS assignments, outlining synthetic pathways, and detailing its application in drug discovery and material science.

Chemical Identity & Stereochemistry

The commercial grade of DMCD is typically a mixture of cis- and trans- diastereomers. For precision in research and regulatory filing, it is imperative to distinguish between the general mixture and the specific stereoisomers.

CAS Registry Numbers & Identifiers

| Chemical Entity | Stereochemistry | CAS Registry Number | IUPAC Name |

| DMCD (Mixture) | cis + trans | 62638-06-6 | This compound |

| Cis-Isomer | (1R,3S) - meso | 6998-82-9 | Dimethyl cis-cyclohexane-1,3-dicarboxylate |

| Trans-Isomer | (1R,3R) / (1S,3S) | 10021-92-8 | Dimethyl trans-cyclohexane-1,3-dicarboxylate |

Stereochemical Conformation

The reactivity and physical properties of DMCD are governed by its conformational analysis:

-

Cis-Isomer (Thermodynamic Stability): The cis-1,3-isomer can adopt a diequatorial conformation, which minimizes 1,3-diaxial interactions. This renders it thermodynamically more stable than the trans-isomer.

-

Trans-Isomer: The trans-1,3-isomer is locked in an equatorial-axial conformation, possessing higher potential energy.

Research Insight: In catalytic hydrogenation of dimethyl isophthalate, the cis:trans ratio can be manipulated by catalyst choice (e.g., Rhodium vs. Ruthenium) and solvent polarity, a critical factor when DMCD is used as a scaffold for stereospecific drug targets.

Synthetic Pathways & Production

The primary industrial route to DMCD involves the catalytic hydrogenation of dimethyl isophthalate (DMI). This process is preferred over direct esterification of the hydrogenated acid due to milder conditions and better control over side reactions like decarboxylation.

Reaction Mechanism

The aromatic ring of DMI is saturated using high-pressure hydrogenation. The reaction is sensitive to temperature; excessive heat can lead to hydrogenolysis of the ester groups.

Figure 1: Catalytic hydrogenation pathway of Dimethyl Isophthalate to yield Cis- and Trans-DMCD isomers.

Physicochemical Profile

The following data represents the standard commercial mixture (CAS 62638-06-6) unless otherwise noted.

| Property | Value | Unit | Notes |

| Molecular Formula | C₁₀H₁₆O₄ | - | - |

| Molecular Weight | 200.23 | g/mol | - |

| Appearance | Colorless Liquid | - | Viscous at low temps |

| Density | 1.1 ± 0.1 | g/cm³ | At 25°C |

| Boiling Point | 258.1 ± 15.0 | °C | At 760 mmHg |

| Flash Point | 120.7 ± 18.8 | °C | Closed Cup |

| Refractive Index | 1.458 | nD20 | - |

| Solubility | Organic Solvents | - | Soluble in alcohols, ethers; Insoluble in water |

| Vapor Pressure | ~0.01 | mmHg | At 25°C (Low Volatility) |

Applications in R&D and Drug Development

DMCD is not merely a solvent; it is a functional intermediate.[1][2] Its alicyclic backbone offers a rigid yet non-aromatic scaffold, essential for "escaping flatland" in modern drug design—a strategy to improve solubility and selectivity of drug candidates by increasing three-dimensionality.

Precursor for Bioactive Heterocycles

DMCD serves as a starting material for the synthesis of cyclohexane-1,3-diones . These derivatives are pivotal in oncology research:

-

Mechanism: Cyclohexane-1,3-diones derived from DMCD act as precursors for 1,2,4-triazine derivatives, which have shown potential as Tyrosine Kinase Inhibitors (TKIs) and anti-proliferative agents in NSCLC (Non-Small Cell Lung Cancer) models.

-

Protocol Insight: The conversion typically involves Claisen condensation followed by decarboxylation. Using high-purity DMCD prevents impurity profiles that can interfere with kinase binding assays.

Pharmaceutical Solvent & Excipient

-

Non-Reactive Solvent: Due to its high boiling point and ester functionality, DMCD is used as a reaction medium for high-temperature synthesis where aromatic solvents (like xylenes) might participate in side reactions (e.g., radical scavenging).

-

Plasticizer: In medical-grade polymers, DMCD acts as a non-phthalate plasticizer, providing flexibility to PVC and acrylics without the endocrine-disrupting concerns associated with traditional phthalates.

Polymer Engineering

-

Tg Modification: Incorporated into polyester backbones, the 1,3-cyclohexane ring disrupts crystallinity less than the 1,4-isomer, allowing for the tuning of the Glass Transition Temperature (Tg) and improving impact resistance in transparent resins.

Safety & Handling Protocols

While DMCD is considered a lower-toxicity alternative to aromatic diesters, standard laboratory safety protocols must be rigorously enforced.

-

GHS Classification:

-

Skin Irritation: Category 2 (H315)

-

Eye Irritation: Category 2A (H319)

-

STOT-SE: Category 3 (H335 - Respiratory Irritation)

-

-

Handling:

-

Use only in a chemical fume hood to avoid inhalation of vapors, especially during heating.

-

Wear nitrile gloves and safety goggles.

-

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) if long-term storage is required to prevent hydrolysis from atmospheric moisture.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 138896, this compound. Retrieved from [Link]

-

Cheméo. Cis-Cyclohexane-1,3-dicarboxylic acid dimethyl ester (CAS 6998-82-9) Chemical Properties. Retrieved from [Link]

-

Cheméo. Trans-Cyclohexane-1,3-dicarboxylic acid dimethyl ester (CAS 10021-92-8) Chemical Properties. Retrieved from [Link]

-

ResearchGate. Application of Cyclohexane-1,3-diones in the Synthesis of Six-Membered Nitrogen-Containing Heterocycles. Retrieved from [Link]

Sources

Molecular structure and stereochemistry of Dimethyl cyclohexane-1,3-dicarboxylate

An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of Dimethyl Cyclohexane-1,3-dicarboxylate

Introduction

This compound (C₁₀H₁₆O₄) is a diester derivative of cyclohexane that serves as a valuable model compound for stereochemical analysis and as a versatile building block in organic synthesis.[1] The conformational intricacies of the cyclohexane ring, combined with the presence of two stereocenters at the 1- and 3-positions, give rise to a rich stereochemical landscape. Understanding the three-dimensional structure, the relative stability of its isomers, and their distinct spectroscopic signatures is paramount for researchers in synthetic chemistry and drug development, where molecular geometry dictates biological activity and material properties.

This technical guide provides a comprehensive exploration of the stereoisomers of this compound, focusing on the interplay between their configuration and conformational preferences. We will delve into the principles governing their thermodynamic stability and present validated protocols for their synthesis, separation, and characterization using modern spectroscopic techniques.

Stereoisomerism and Conformational Analysis

The core of this compound's chemistry lies in its stereoisomerism. The presence of substituents at the C1 and C3 positions leads to the formation of diastereomers, designated as cis and trans.[2][3]

Conformational Analysis of the cis-Isomer

In the cis-isomer, the two methoxycarbonyl groups are on the same face of the cyclohexane ring. This configuration can, in principle, exist in two distinct chair conformations through a process of ring-flipping: a diaxial (a,a) conformer and a diequatorial (e,e) conformer.[2][4]

The energetic difference between these two conformers is substantial. The diaxial conformation forces the two bulky methoxycarbonyl groups into close proximity, resulting in severe steric repulsion known as a 1,3-diaxial interaction.[5] This interaction is highly destabilizing. Consequently, the equilibrium overwhelmingly favors the diequatorial (e,e) conformation, where both substituent groups occupy the less sterically hindered equatorial positions.[4][6] For all practical purposes, the cis-isomer exists exclusively in the diequatorial form.

A crucial stereochemical feature of cis-1,3-dimethylcyclohexane (and by extension, the dicarboxylate) is the presence of a plane of symmetry that bisects the molecule.[7] Despite having two chiral centers, this symmetry makes the molecule achiral overall, classifying it as a meso compound.[2][8][9] As a result, the cis-isomer is optically inactive.[7]

Caption: Conformational equilibrium of cis-dimethyl cyclohexane-1,3-dicarboxylate.

Conformational Analysis of the trans-Isomer

In the trans-isomer, the two methoxycarbonyl groups are on opposite faces of the ring. A conformational analysis reveals that in any chair conformation, one substituent must be in an axial position while the other is in an equatorial position (a,e). The ring-flip interconverts it into an energetically identical conformation (e,a).[2][4]

Unlike the cis-isomer, the trans-isomer lacks a plane of symmetry.[10] This inherent asymmetry makes the molecule chiral. Therefore, the trans-isomer exists as a pair of non-superimposable mirror images—enantiomers—which will rotate plane-polarized light in opposite directions.[2] At room temperature, the rapid interconversion between the two chair forms means a racemic mixture behaves as a single species on the NMR timescale, but the individual enantiomers are, in principle, resolvable.

Caption: Rapidly interconverting enantiomeric conformers of the trans-isomer.

Thermodynamic Stability: cis vs. trans

The overall thermodynamic stability of a disubstituted cyclohexane isomer is determined by the stability of its most populated conformation.

-

The cis-isomer exists in a low-energy state with both bulky groups in equatorial positions.

-

The trans-isomer is locked into a conformation where one bulky group must always occupy a higher-energy axial position, introducing destabilizing 1,3-diaxial interactions with axial hydrogens on the ring.[11]

Therefore, the cis-isomer of this compound is thermodynamically more stable than the trans-isomer .[6][12] This is a notable exception to the general trend seen in 1,2- and 1,4-disubstituted cyclohexanes, where the trans-isomer is typically more stable.

| Property | cis-Isomer | trans-Isomer |

| Substituent Orientation | 1,3-diequatorial (preferred) | 1,3-axial-equatorial |

| Symmetry | Plane of symmetry present | No plane of symmetry |

| Chirality | Achiral (meso) | Chiral (Exists as enantiomers) |

| Relative Stability | More Stable | Less Stable |

Synthesis and Isomer Separation

A standard and reliable method for preparing this compound is the Fischer esterification of the corresponding dicarboxylic acid with methanol. Since this reaction does not affect the stereocenters, starting with a mixture of cis- and trans-cyclohexane-1,3-dicarboxylic acid will yield a corresponding mixture of the dimethyl esters.

Synthetic Workflow

The workflow involves a two-stage process: synthesis of the ester mixture followed by chromatographic separation of the diastereomers.

Caption: General workflow for the synthesis and separation of isomers.

Experimental Protocol: Synthesis via Fischer Esterification

This protocol describes the synthesis of a mixture of cis- and trans-dimethyl cyclohexane-1,3-dicarboxylate.

-

Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexane-1,3-dicarboxylic acid (10.0 g, 58.1 mmol).

-

Reagent Addition: Add methanol (100 mL, excess) to the flask, followed by the slow, careful addition of concentrated sulfuric acid (2 mL) as the catalyst.

-

Reaction: Heat the mixture to reflux using a heating mantle and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into 200 mL of ice-cold saturated sodium bicarbonate (NaHCO₃) solution to neutralize the sulfuric acid catalyst.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the product into dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product mixture.

Experimental Protocol: Isomer Separation by Column Chromatography

The cis and trans isomers are diastereomers with different polarities, enabling their separation. The diequatorial cis-isomer is generally less polar than the axial-equatorial trans-isomer.

-

Column Packing: Prepare a silica gel column using a gradient of ethyl acetate in hexanes as the mobile phase.

-

Loading: Dissolve the crude product mixture in a minimal amount of the initial eluent and load it onto the column.

-

Elution: Begin elution with a low polarity solvent system (e.g., 5% ethyl acetate in hexanes). The less polar cis-isomer will elute first.

-

Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 10-15% ethyl acetate) to elute the more polar trans-isomer.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the pure isomers.

-

Solvent Removal: Combine the pure fractions of each isomer and remove the solvent under reduced pressure to obtain the isolated products.

Spectroscopic Characterization

Spectroscopic analysis provides definitive structural proof and allows for the unambiguous differentiation of the cis and trans isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for distinguishing these isomers. The different spatial arrangements of the methoxycarbonyl groups and ring protons lead to distinct chemical shifts and coupling patterns.

-

¹³C NMR: Due to symmetry, the cis (meso) isomer is expected to show 5 distinct carbon signals. The trans isomer (as a rapidly interconverting racemic mixture) will also show 5 distinct signals.[9] However, the chemical shifts for the corresponding carbons will differ between the two isomers.

-

¹H NMR: The chemical shifts of the ring protons are particularly informative. Protons in an axial environment are typically shielded (appear at a lower ppm) compared to those in an equatorial environment. The protons on the carbons bearing the ester groups (C1 and C3) will show different chemical shifts and multiplicities in the cis (diequatorial) vs. trans (axial-equatorial average) isomers. Protons on carbons attached to the ester's alkoxide oxygen typically appear in the 3.5-4.5 ppm range.[13]

| Isomer | Predicted ¹H NMR Features (Ring CH-COOMe) | Predicted ¹³C NMR Signals |

| cis | Two equivalent equatorial protons, appearing as one multiplet. | 5 signals |

| trans | One axial and one equatorial proton, time-averaged, appearing as one multiplet at a different chemical shift than cis. | 5 signals |

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the presence of the ester functional group but is less effective for distinguishing between the stereoisomers.

| Vibration | Expected Frequency (cm⁻¹) | Intensity |

| C=O Stretch (Ester) | 1750–1735 | Strong |

| C–O Stretch (Acyl-Oxygen) | 1300–1200 | Strong |

| C–O Stretch (Alkyl-Oxygen) | 1150–1000 | Strong |

| C–H Stretch (sp³) | 3000–2850 | Medium-Strong |

Both isomers will exhibit a strong, characteristic carbonyl (C=O) absorption band around 1735 cm⁻¹.[14] They will also show two distinct C-O stretching bands.[15] Subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist but are often difficult to assign definitively without reference spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation patterns, confirming the molecular formula.

-

Molecular Ion (M⁺): The molecular ion peak for C₁₀H₁₆O₄ should appear at m/z = 200, though it may be of low intensity, as is common for esters.[16][17]

-

Key Fragmentation Pathways: Common fragmentation patterns for esters include:

-

Loss of an alkoxy radical (•OCH₃): Leads to a strong acylium ion peak at m/z = 169.

-

Loss of a methoxycarbonyl radical (•COOCH₃): Results in a peak at m/z = 141.

-

McLafferty Rearrangement: If applicable, though less common in cyclic systems without specific side chains.

-

| Fragment Ion | Formula | Expected m/z | Origin |

| [M]⁺ | [C₁₀H₁₆O₄]⁺ | 200 | Molecular Ion |

| [M - OCH₃]⁺ | [C₉H₁₃O₃]⁺ | 169 | Loss of methoxy radical |

| [M - COOCH₃]⁺ | [C₈H₁₃O₂]⁺ | 141 | Loss of methoxycarbonyl radical |

| [COOCH₃]⁺ | [C₂H₃O₂]⁺ | 59 | Methoxycarbonyl cation |

Conclusion

The stereochemistry of this compound is a classic illustration of conformational principles in cyclic systems. The cis-isomer, as a meso compound, preferentially adopts a highly stable diequatorial conformation, rendering it thermodynamically more stable than the chiral trans-isomer, which must endure the steric strain of an axial substituent. This fundamental difference in three-dimensional structure and stability directly influences their physical properties and spectroscopic signatures. A clear understanding of these principles, supported by robust analytical methods like NMR, is essential for any scientist utilizing this compound or related 1,3-disubstituted cyclohexane scaffolds in research, synthesis, or drug design.

References

- Stereochemistry of disubstituted cyclohexane. (n.d.). Google Vertex AI Search.

- Conformational Analysis of 1,3-Disubstituted Cyclohexanes. (n.d.). St.

- Sharma, D. et al. (2024). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products.

- (PDF) Dimethyl cis- and trans-1,2-Dimethylcyclohexane-1,2-dicarboxylate. (n.d.).

- Stereochemistry | The Organic Chemistry of Medicinal Agents. (n.d.). AccessPharmacy.

- trans-dimethylcyclohexane.html. (n.d.).

- Conformational analysis of 1,3 dimethyl cyclohexane. (2020). YouTube.

- Dimethyl cyclohexane-1,3-dicarboxyl

- Why is cis-1,3-dimethyl cyclohexane optically inactive?. (2018). Quora.

- One of the stereoisomers of 1,3-dimethylcyclohexane is a meso form. Which one. (2025). YouTube.

- 1,3-Dimethylcyclohexane. (2021). Stereoelectronics.

- Mass spectrometric study of six cyclic esters. (n.d.). PubMed.

- IR Spectroscopy Tutorial: Esters. (n.d.). University of Calgary.

- 4.8: Conformations of Disubstituted Cyclohexanes. (2022). Chemistry LibreTexts.

- CIS-1,3-DIMETHYLCYCLOHEXANE(638-04-0) 1H NMR spectrum. (n.d.). ChemicalBook.

- US3027398A - Process for preparing dimethyl 1, 4-cyclohexanedicarboxylate. (1962).

- The C=O Bond, Part VI: Esters and the Rule of Three. (2018). Spectroscopy Online.

- IR Spectroscopy of Esters. (n.d.).

- 12.3: Mass Spectrometry of Some Common Functional Groups. (2024). Chemistry LibreTexts.

- cis-1,3-Dimethylcyclohexane | C8H16 | MD Topology | NMR | X-Ray. (n.d.).

- An Introduction to IR Spectroscopy - Esters. (2012). YouTube.

- 1,3-Diaxial Interactions and A value for Cyclohexanes. (n.d.). Chemistry Steps.

- Cyclohexane, 1,3-dimethyl-, trans-. (n.d.). NIST WebBook.

- a) Which is more stable, cis-1,3-dimethylcyclohexane or trans-1,3... (2023). Brainly.

- Video: Mass Spectrometry: Cycloalkene Fragment

- NMR Analysis of Dimethylcyclohexanes. (n.d.). Scribd.

- 21.

- Conformational Analysis of Disubstituted Cyclohexanes by Proton Resonance Spectroscopy. (n.d.).

- Ion Types and Fragmentation Patterns in Mass Spectrometry. (n.d.).

- 3.9: Conformations of Disubstituted Cyclohexanes. (2019). Chemistry LibreTexts.

- 4.8 Conformations of Disubstituted Cyclohexanes. (2023). Organic Chemistry | OpenStax.

- How many 13 C NMR absorptions would you expect for cis-1,3-dimethylcyclohexane? For tran. (2025). YouTube.

- Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement. (2022). YouTube.

Sources

- 1. This compound | C10H16O4 | CID 138896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spcmc.ac.in [spcmc.ac.in]

- 3. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. stereoelectronics.org [stereoelectronics.org]

- 7. quora.com [quora.com]

- 8. m.youtube.com [m.youtube.com]

- 9. scribd.com [scribd.com]

- 10. mvpsvktcollege.ac.in [mvpsvktcollege.ac.in]

- 11. 1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps [chemistrysteps.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 17. youtube.com [youtube.com]

An In-Depth Technical Guide to the Cis and Trans Isomers of Dimethyl Cyclohexane-1,3-dicarboxylate

Abstract

This technical guide provides a comprehensive analysis of the cis and trans stereoisomers of dimethyl cyclohexane-1,3-dicarboxylate. Designed for researchers, scientists, and professionals in drug development and polymer chemistry, this document delves into the fundamental principles of stereochemistry, conformational analysis, synthesis, and spectroscopic characterization that govern these molecules. We will explore the critical differences in stability between the isomers, rooted in the principles of 1,3-diaxial interactions, and present a detailed roadmap for their synthesis and differentiation using modern analytical techniques. The guide emphasizes the causal relationships behind experimental methodologies and provides actionable protocols and data for laboratory application.

Introduction: The Stereochemical Landscape of 1,3-Disubstituted Cyclohexanes

The cyclohexane ring is a ubiquitous scaffold in organic chemistry, prized for its conformational flexibility and its role as a foundational structure in countless natural products and synthetic molecules. When substituted at two positions, such as in this compound, the spatial arrangement of the substituent groups gives rise to stereoisomers, namely cis and trans isomers. These are not merely different spatial arrangements but distinct chemical entities with unique physical properties, stabilities, and reactivities.

Understanding the stereochemistry of these isomers is paramount. The cyclohexane ring predominantly adopts a low-energy "chair" conformation to minimize angular and torsional strain. In this conformation, substituents can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (pointing away from the ring's periphery). The interplay between these positions for the two methoxycarbonyl groups in the 1,3-substitution pattern dictates the fundamental properties of the cis and trans isomers.

Conformational Analysis: The Decisive Role of Steric Hindrance

The thermodynamic stability of the cis and trans isomers of this compound is determined by the steric interactions in their most stable chair conformations. The key to understanding this is the concept of 1,3-diaxial interaction , a destabilizing steric strain that occurs between two axial substituents on the same face of the cyclohexane ring.[1]

cis-Dimethyl Cyclohexane-1,3-dicarboxylate: The More Stable Isomer

The cis isomer, where both methoxycarbonyl groups are on the same face of the ring, can adopt a chair conformation where both bulky substituents occupy equatorial positions. This diequatorial conformation is highly favored as it completely avoids the energetically costly 1,3-diaxial interactions.[1][2] While a ring-flip would place both groups in axial positions, this diaxial conformer is severely destabilized by steric repulsion between the two large ester groups and is present in negligible amounts at equilibrium.[2] Consequently, the cis isomer exists almost exclusively in the stable diequatorial form.

trans-Dimethyl Cyclohexane-1,3-dicarboxylate: Inherent Steric Strain

In contrast, the trans isomer is conformationally constrained. Regardless of which chair conformation it adopts, one methoxycarbonyl group must be in an axial position while the other is equatorial .[1] This arrangement is unavoidable. The axial ester group will inevitably experience 1,3-diaxial interactions with the axial hydrogens at the C5 and C1 positions, introducing inherent steric strain into the molecule.[1][3] Because the trans isomer cannot escape this destabilizing interaction, it is thermodynamically less stable than the cis isomer.

Expert Insight: The energy difference between an axial and an equatorial methoxycarbonyl group is significant. While the exact value can vary, it is substantial enough to dictate that synthetic routes under thermodynamic control will favor the formation of the more stable cis isomer.

Synthesis and Isomer Separation

The most direct and industrially relevant method for synthesizing this compound is the catalytic hydrogenation of its aromatic precursor, dimethyl isophthalate. This reaction reduces the aromatic ring to a cyclohexane ring, typically producing a mixture of the cis and trans isomers.

Key Synthetic Pathway: Hydrogenation of Dimethyl Isophthalate

The hydrogenation of the benzene ring is a robust and high-yielding transformation. The choice of catalyst and reaction conditions plays a crucial role in the efficiency of the reaction and can influence the resulting cis/trans isomer ratio.

Experimental Protocol: Hydrogenation of Dimethyl Isophthalate (Illustrative)

Causality: This protocol is based on established methods for the hydrogenation of aromatic dicarboxylic acids and their esters.[4][5] A noble metal catalyst like Ruthenium on a high-surface-area support (e.g., carbon) is chosen for its high activity in reducing aromatic rings under moderately high pressure and temperature. The solvent, such as 1,4-dioxane or methanol, is selected for its ability to dissolve the starting material and its stability under hydrogenation conditions.

-

Reactor Setup: A high-pressure autoclave is charged with dimethyl isophthalate and a suitable solvent (e.g., methanol).

-

Catalyst Addition: A catalytic amount (e.g., 1-5 mol%) of a hydrogenation catalyst, such as Ruthenium on carbon (Ru/C) or Palladium on carbon (Pd/C), is added to the mixture.

-

Reaction Conditions: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to a specified pressure (e.g., 3-10 MPa). The mixture is heated to a temperature between 100-180°C with vigorous stirring.

-

Monitoring and Workup: The reaction is monitored by observing hydrogen uptake. Upon completion, the reactor is cooled, depressurized, and the reaction mixture is filtered to remove the catalyst.

-

Isolation: The solvent is removed from the filtrate under reduced pressure to yield the crude product as a mixture of cis and trans isomers.

Controlling Isomer Ratios and Isomerization

The initial cis/trans ratio from hydrogenation can be influenced by the catalyst, solvent, and reaction conditions. However, a common strategy involves an epimerization step under thermodynamic control to enrich the more stable cis isomer. Heating the isomer mixture in the presence of a base, such as sodium methoxide in methanol, allows the ester group at the alpha-position to deprotonate and reprotonate. This process allows the less stable trans isomer to convert into the more stable cis isomer, shifting the equilibrium towards the thermodynamically favored product.

Isomer Separation

Separating the cis and trans isomers is crucial for obtaining pure compounds for specific applications. Due to differences in their physical properties (polarity, boiling point, and crystal packing), several standard laboratory techniques can be employed:

-

Fractional Distillation: The isomers may have slightly different boiling points, allowing for separation by careful fractional distillation under reduced pressure.

-

Column Chromatography: The differing polarities of the isomers can be exploited for separation on a silica gel column. The less polar isomer will typically elute first.

-

Crystallization: If one isomer is a solid or forms a crystalline adduct, fractional crystallization can be an effective method for purification.

Spectroscopic Characterization: Differentiating the Isomers

Unequivocal identification of the cis and trans isomers is achieved through a combination of spectroscopic methods. NMR spectroscopy is particularly powerful, as the spectra are highly sensitive to the molecule's symmetry and the spatial environment of each nucleus.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The key difference in the NMR spectra of the cis and trans isomers arises from molecular symmetry.

-

cis-Isomer: In its dominant diequatorial conformation, the cis isomer possesses a plane of symmetry that bisects the C2-C1-C6 and C4-C5 bonds. This symmetry makes certain carbon and proton environments chemically equivalent. For instance, the two methoxycarbonyl groups are equivalent, as are the carbons C4 and C6, and the carbons C2 and C5. This results in a simpler spectrum with fewer unique signals.

-

trans-Isomer: The trans isomer lacks this plane of symmetry. All the ring carbons are in unique chemical environments, leading to a more complex spectrum with a greater number of signals.

Expected 13C NMR Signals:

-

cis isomer: Will show fewer than 10 signals due to symmetry. One signal for the two equivalent ester carbonyls, one for the two equivalent methoxy groups, one for C1/C3, one for C2, one for C4/C6, and one for C5.

-

trans isomer: Will show 10 distinct signals for the 10 unique carbon atoms in the molecule (8 ring carbons and 2 ester carbons).

Expected 1H NMR Signals: The proton NMR will also reflect the molecular symmetry. The cis isomer will show a simpler set of multiplets compared to the more complex, overlapping signals of the trans isomer. A key distinguishing feature in the 1H NMR of cyclohexane derivatives is the coupling constant (J-value) between vicinal protons. The coupling between two axial protons (J_ax-ax) is typically large (10-13 Hz), while axial-equatorial (J_ax-eq) and equatorial-equatorial (J_eq-eq) couplings are smaller (2-5 Hz). In the trans isomer, the axial proton at C1 will show a large coupling to the axial protons on C2 and C6, a feature that would be absent or different in the spectrum of the predominantly diequatorial cis isomer.

Infrared (IR) Spectroscopy

The IR spectra for both isomers will be dominated by features characteristic of an aliphatic ester. The primary use of IR is to confirm the functional groups present rather than to distinguish between the stereoisomers, although subtle differences in the fingerprint region may be observable.

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1735-1750 cm-1 , characteristic of the carbonyl group in a saturated ester.

-

C-O Stretch: One or two strong bands will appear in the 1000-1300 cm-1 region, corresponding to the C-O single bond stretching vibrations of the ester group.

-

C-H Stretch: Bands corresponding to sp3 C-H stretching of the cyclohexane ring and methyl groups will be observed just below 3000 cm-1.

Physical and Chemical Properties

The different shapes and symmetries of the cis and trans isomers lead to distinct physical properties. These differences are critical for their separation and have implications for their use in materials science.

| Property | cis-Isomer (Predicted/Analogous) | trans-Isomer (Predicted/Analogous) | Rationale for Difference |

| Boiling Point | Likely slightly lower | Likely slightly higher | The more symmetric cis isomer may have a slightly more compact shape, while the less symmetric trans isomer may have a larger surface area leading to stronger intermolecular forces. |

| Melting Point | Often lower | Often higher | The less symmetric trans isomer may pack more efficiently into a crystal lattice, resulting in a higher melting point. |

| Density | Data not readily available | Data not readily available | Differences are expected due to variations in molecular packing in the liquid state. |

| Refractive Index | Data not readily available | Data not readily available | Will differ slightly due to differences in density. |

| Thermodynamic Stability | More Stable | Less Stable | The cis isomer can adopt a strain-free diequatorial conformation, while the trans isomer is forced to have one axial substituent.[2] |

Note: Experimentally verified data for the pure, separated isomers is not widely published. The trends are based on well-established principles of stereoisomerism.[6][7][8]

Applications and Future Directions

While the 1,4-isomer (dimethyl 1,4-cyclohexanedicarboxylate, DMCD) is a well-known monomer used in the production of high-performance polyesters like PCT, the 1,3-isomers serve as valuable building blocks for introducing different geometries into polymer backbones and as intermediates in organic synthesis.

Polymer Chemistry

The cis and trans isomers of this compound are valuable monomers for the synthesis of specialty polyesters. By incorporating a 1,3-disubstituted cyclohexane ring instead of a 1,4-isomer or an aromatic ring, chemists can precisely tune the properties of the resulting polymer:

-

Modulating Crystallinity: The non-linear, kinked structure of the 1,3-isomer disrupts the chain packing that is common in polymers made from linear 1,4-isomers. This can be used to produce more amorphous polyesters with lower melting points and higher transparency.

-

Controlling Glass Transition Temperature (Tg): The rigid cyclohexane ring increases the Tg of the polymer compared to analogous aliphatic polyesters, but the specific geometry (cis vs. trans) will influence chain mobility and thus the final Tg.

-

Improving Solubility: The less regular polymer backbone can improve solubility in common organic solvents, facilitating processing.

Intermediate in Organic Synthesis

The bifunctional nature of this compound, combined with its defined stereochemistry, makes it a useful starting material for the synthesis of more complex molecules. For instance, it has been used as a precursor in the multi-step synthesis of bicyclic amide derivatives for potential pharmaceutical applications.[9] The two ester groups can be differentially modified or can be used to construct larger, stereochemically complex molecular architectures.

Conclusion

The cis and trans isomers of this compound offer a classic yet powerful illustration of the impact of stereochemistry on molecular properties and stability. The thermodynamic preference for the cis isomer is a direct consequence of its ability to adopt a strain-free diequatorial conformation, a fundamental principle in cyclohexane chemistry. Their synthesis via hydrogenation of dimethyl isophthalate provides a mixture that can be separated and analyzed using standard chromatographic and spectroscopic techniques, with NMR being the most definitive tool for distinguishing the isomers based on molecular symmetry. As the demand for advanced materials and complex molecular scaffolds grows, a thorough understanding of these foundational cyclohexane derivatives provides chemists with essential tools for rational design in both polymer science and synthetic chemistry.

References

-

Scribd. (n.d.). NMR Analysis of Dimethylcyclohexanes. Retrieved from [Link]

-

Your Organic Chemistry Tutor. (2022, October 27). Cis / Trans-1,3 Disubstitution, Energy of the two Chair Cyclohexanes [Video]. YouTube. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Mehar Al Minnath (LetsLearnChem). (2020, December 9). Conformational analysis of 1,3 dimethyl cyclohexane [Video]. YouTube. [Link]

- Koprivnikar, J., et al. (2025, May 14).

- ResearchGate. (2025, August 7). Poly(1,4-cyclohexylenedimethylene-1, 4-cyclohexanedicarboxylate)

-

Dr. Pawan Tambade. (2020, July 27). STEREOCHEMISTRY OF 1,3 DIMETHYL CYCLOHEXANE [Video]. YouTube. [Link]

- RSC Publishing. (n.d.). Recent Advances in Dimethyl Oxalate Hydrogenation: Integrating Catalyst Design with Reaction Engineering for Sustainable Production of C2 Oxygenates.

- Asian Publication Corporation. (n.d.).

-

Cheméo. (n.d.). cis-Cyclohexane-1,3-dicarboxylic acid dimethyl ester (CAS 6998-82-9). Retrieved from [Link]

- Google Patents. (n.d.). WO2012088365A1 - Bicyclo[3.2.1]octyl amide derivatives and uses of same.

-

PubChem. (n.d.). 1,3-Dimethylcyclohexane, trans-. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN1915494A - Catalyst for benzene ring hydrogenation of terephthalic acid or dimethyl ....

-

Chemsrc. (2025, August 25). Dimethyl 1,3-cyclohexanedicarboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Diethyl cyclohexane-1,3-dicarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

- MDPI. (n.d.). Direct CO2 Hydrogenation over Bifunctional Catalysts to Produce Dimethyl Ether—A Review.

-

NIST. (n.d.). Cyclohexane, 1,3-dimethyl-, cis-. NIST Chemistry WebBook. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 113-92-8 | Product Name : Chlorphenamine Maleate - API. Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. asianpubs.org [asianpubs.org]

- 5. CN1915494A - Catalyst for benzene ring hydrogenation of terephthalic acid or dimethyl terephthalate - Google Patents [patents.google.com]

- 6. This compound | C10H16O4 | CID 138896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cis-Cyclohexane-1,3-dicarboxylic acid dimethyl ester (CAS 6998-82-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. Dimethyl 1,3-cyclohexanedicarboxylate | CAS#:62638-06-6 | Chemsrc [chemsrc.com]

- 9. WO2012088365A1 - Bicyclo[3.2.1]octyl amide derivatives and uses of same - Google Patents [patents.google.com]

Technical Guide: Conformational Analysis & Stereocontrol of Dimethyl Cyclohexane-1,3-Dicarboxylate

This guide serves as a high-level technical resource for the conformational analysis, synthesis, and characterization of dimethyl cyclohexane-1,3-dicarboxylate. It is designed for application scientists requiring actionable data for scaffold selection in drug discovery.

Executive Summary

In the design of peptidomimetics and fragment-based drug discovery, the 1,3-disubstituted cyclohexane scaffold offers a unique vector for displaying pharmacophores. Unlike the 1,2- or 1,4-systems, the 1,3-relationship creates a distinct thermodynamic preference where the cis-isomer is the global minimum , adopting a diequatorial conformation.

This guide delineates the thermodynamic drivers, spectroscopic signatures (NMR), and synthetic protocols required to isolate and validate the cis- and trans-isomers of this compound.

Thermodynamic Framework & Conformational Energy

The "Mismatch" of the 1,3-System

To understand the stability, one must apply the principles of cyclohexane chair conformers.[1][2][3]

-

A-Value of COOMe: Approximately 1.2 – 1.3 kcal/mol .

-

1,3-Diaxial Penalty: Severe steric strain occurs when substituents occupy syn-axial positions.[3]

The cis-Isomer (Thermodynamic Sink)

The cis-1,3 configuration allows both ester groups to occupy equatorial positions simultaneously.

-

Conformer A (e,e): Both groups equatorial.[1]

kcal/mol. -

Conformer B (a,a): Both groups axial.[4] This incurs a massive penalty due to 1,3-diaxial interaction between the two esters and the axial hydrogens.[4]

kcal/mol. -

Result: The equilibrium lies almost exclusively (>99%) to the (e,e) form.

The trans-Isomer (Kinetic/High Energy)

The trans-1,3 configuration forces one group to be axial while the other is equatorial.[3][5][6]

-

Conformer C (a,e)

Conformer D (e,a): These are degenerate (equal energy) chairs. -

Energy Cost: The molecule carries the inherent penalty of one axial group (~1.3 kcal/mol) plus associated gauche interactions.[4]

-

Result: The trans-isomer is thermodynamically less stable than the cis-isomer by approximately 1.3 – 1.8 kcal/mol .

Visualization of Energy Landscape

Figure 1: Conformational energy landscape. Note the irreversible nature of the base-catalyzed epimerization driving the system to the cis-(e,e) sink.

Spectroscopic Diagnosis ( H NMR)

Distinguishing the isomers requires analysis of the methine protons (H1 and H3) and the methylene protons at C2. The coupling constants (

Diagnostic Coupling Constants

The Karplus equation dictates that diaxial couplings (

| Feature | cis-Isomer (e,e) | trans-Isomer (a,e) |

| Dominant Conformation | Rigid Chair (e,e) | Rapidly Flipping Average |

| H1/H3 Orientation | Axial | One Axial / One Equatorial |

| H1/H3 Signal | Broad multiplet (tt), | Narrower multiplet |

| C2-H (Axial) Signal | Triplet of Triplets (tt) Large coupling to H1/H3 ( | Complex / Averaged |

| Symmetry |

The "H2-Axial" Indicator

In the cis-isomer, the proton at C2 that is axial (H2

-

Observation: Look for a signal at

ppm appearing as a distinct quartet or triplet of triplets with large splitting ( -

Meaning: This confirms the substituents are equatorial (locking H1/H3 axial).[7][8]

Experimental Protocols

Synthesis & Equilibration Workflow

Direct hydrogenation of dimethyl isophthalate often yields a mixture of cis and trans. To obtain the pure thermodynamic cis-isomer, a base-catalyzed equilibration is required.

Protocol: Base-Catalyzed Epimerization

Objective: Convert trans-isomer contaminants into the stable cis-isomer.

-

Setup: Dissolve the crude diester mixture (10 mmol) in anhydrous Methanol (20 mL).

-

Catalyst: Add Sodium Methoxide (NaOMe) (0.5 – 1.0 equiv). Note: A catalytic amount is sufficient, but stoichiometric amounts ensure faster kinetics if the mixture is wet.

-

Reflux: Heat the mixture to reflux (

C) for 4–6 hours under Nitrogen. -

Quench: Cool to RT. Quench with Glacial Acetic Acid (to pH 6).

-

Workup: Concentrate in vacuo. Resuspend in Et

O/Water. Wash organic layer with Brine. Dry over MgSO -

Validation: Analyze via GC-MS or

H NMR. The cis:trans ratio should exceed 95:5.

Analytical Decision Tree

Figure 2: Analytical workflow for assigning stereochemistry and determining purity.

Computational Benchmarking (DFT)

For researchers verifying these results in silico, the following parameters are recommended for accurate energy calculation:

-

Theory Level: DFT B3LYP or

B97X-D (to account for dispersion). -

Basis Set: 6-311+G(d,p) or def2-TZVP.

-

Solvation: IEFPCM (Methanol) – essential to stabilize the dipole of the diester.

-

Frequency Calculation: Mandatory to confirm minima (0 imaginary frequencies).

Expected Results (Gas Phase

-

cis-(e,e): 0.00 kcal/mol

-

trans-(a,e): +1.45 kcal/mol

-

cis-(a,a): +6.20 kcal/mol

References

- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.

-

Wiberg, K. B. (1990). "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition, 25(4), 312–322. (Foundation for understanding 1,3-diaxial strain).[1][3][12]

-

PubChem Database. (2024). This compound. National Library of Medicine.

- Kirby, A. J. (1983). Stereoelectronic Effects. Oxford Chemistry Primers.

-

Organic Syntheses. (Various). General procedures for base-catalyzed isomerization of esters.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. quora.com [quora.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. spcmc.ac.in [spcmc.ac.in]

- 6. homework.study.com [homework.study.com]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. rubingroup.org [rubingroup.org]

- 10. Dimethyl 1,4-cyclohexanedicarboxylate | C10H16O4 | CID 7198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. reddit.com [reddit.com]

Preamble: A Note on Data Scarcity and the Precautionary Principle

An In-Depth Technical Guide to the Health and Safety of Dimethyl Cyclohexane-1,3-Dicarboxylate

For drug development professionals and researchers, a comprehensive understanding of a compound's safety profile is paramount. This guide addresses the health and safety considerations for this compound. It must be stated upfront that publicly available, peer-reviewed toxicological data and official hazard classifications for this specific molecule are limited. In such instances, a prudent approach grounded in the precautionary principle is not only recommended but essential. This document, therefore, synthesizes direct information where available, leverages data from structurally similar compounds (chemical analogues), and integrates established principles of laboratory safety to provide a robust framework for risk assessment and safe handling.

Compound Identification and Physicochemical Properties

This compound is a dicarboxylic acid ester. Due to the stereochemistry of the cyclohexane ring and the positions of the ester groups, it can exist as different isomers.

Key Identifiers:

-

Chemical Name: this compound

-

Molecular Formula: C₁₀H₁₆O₄[1]

-

Molecular Weight: 200.23 g/mol [1]

-

Common CAS Numbers: 6998-82-9 (cis-isomer), 10021-92-8 (trans-isomer), 62638-06-6 (isomer unspecified)[1][2][3]

A summary of its known physical properties is presented below. This data is crucial for understanding its potential behavior under laboratory conditions, such as volatility and potential for aerosolization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 200.23 g/mol | PubChem[1] |

| Molecular Formula | C₁₀H₁₆O₄ | PubChem[1] |

| Boiling Point | 258.1°C at 760 mmHg | AccelaChemBio[4] |

| Storage | Store at room temperature, sealed in dry conditions. May be light sensitive. | BLD Pharm, AccelaChemBio[4][5] |

Toxicological Assessment: An Analogue-Based Approach

In the absence of a complete toxicological profile for the target compound, we turn to the well-established practice of evaluating data from its closest structural analogues. This method allows us to infer potential hazards and establish a baseline for safe handling protocols.

Primary Analogue: 1,3-Diethyl cyclohexane-1,3-dicarboxylate

The most informative analogue is the diethyl ester counterpart. The GHS classification provided to the ECHA C&L Inventory for this compound is our strongest indicator of potential hazards.[6]

Table 2: GHS Hazard Classification for 1,3-Diethyl cyclohexane-1,3-dicarboxylate

| Hazard Class | Hazard Code | Statement |

|---|---|---|

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |

(Source: ECHA C&L Inventory via PubChem)[6]

Causality and Insight: The shared dicarboxylate ester functionality on a cyclohexane backbone suggests that this compound will likely exhibit similar irritant properties. Esters can be hydrolyzed to their constituent carboxylic acid and alcohol, particularly on moist tissues like skin, eyes, and the respiratory tract, which can lead to irritation.

Secondary Analogue: Dimethyl trans-1,4-cyclohexanedicarboxylate

Data for the 1,4-isomer further corroborates the potential for irritation. A safety data sheet for this compound classifies it as a Category 2 irritant for both skin and eyes.[7]

General Toxicity of Aliphatic Dicarboxylic Esters

Broader studies on the toxicology of dicarboxylic acid esters support these findings. Generally, these compounds exhibit low acute toxicity but have a known tendency to cause skin or eye irritation.[8] While many are considered to have reduced toxicity compared to substances like phthalates, the potential for local irritation upon contact remains a key consideration.[9]

Presumptive Hazard Profile and Risk Mitigation Workflow

Based on the analogue data, we can construct a presumptive hazard profile for this compound.

-

Primary Health Hazards:

-

Eye Contact: Expected to cause serious eye irritation.

-

Skin Contact: Expected to cause skin irritation.

-

Inhalation: May cause respiratory tract irritation.

-

Ingestion: Acute oral toxicity is likely low, but one supplier lists the H302 code "Harmful if swallowed".[5] Due to the conflicting and incomplete data, ingestion should be avoided.

-

-

Physical Hazards:

-

Lower aliphatic esters can be flammable liquids.[10] While the boiling point of this compound is relatively high, it should be kept away from ignition sources.

-

Risk Assessment and Control Workflow

The following diagram outlines the logical workflow for assessing risk and implementing controls when handling a compound with an incomplete safety profile.

Sources

- 1. This compound | C10H16O4 | CID 138896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 95.00% | CAS: 62638-06-6 | AChemBlock [achemblock.com]

- 3. trans-Cyclohexane-1,3-dicarboxylic acid dimethyl ester (CAS 10021-92-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 62638-06-6,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. 62638-06-6|this compound|BLD Pharm [bldpharm.com]

- 6. 1,3-Diethyl cyclohexane-1,3-dicarboxylate | C12H20O4 | CID 143870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Appendix I - Hazards Of Functional Groups | Environment, Health and Safety [ehs.cornell.edu]

Methodological & Application

Application Note: Synthesis of Cyclohexane-1,3-dicarboxylic Acid via Hydrolysis of Dimethyl Cyclohexane-1,3-dicarboxylate

For: Researchers, scientists, and drug development professionals.

Introduction

Cyclohexane-1,3-dicarboxylic acid is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals, polymers, and other specialty chemicals. Its rigid, non-planar cyclohexane core imparts unique conformational constraints on molecules, making it a desirable motif in drug design and materials science. This application note provides detailed protocols for the hydrolysis of dimethyl cyclohexane-1,3-dicarboxylate to the corresponding dicarboxylic acid, a fundamental and often crucial transformation. We present methodologies for both acidic and basic (saponification) conditions, offering flexibility to accommodate various experimental constraints and substrate sensitivities.

Reaction Mechanisms: A Tale of Two Catalysts

The hydrolysis of an ester, such as this compound, involves the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This process can be effectively catalyzed by either an acid or a base, each proceeding through a distinct, yet related, mechanistic pathway.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is an equilibrium process. The acid catalyst protonates the carbonyl oxygen of the ester, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The reaction is typically driven to completion by using a large excess of water.[1]

Caption: Acid-catalyzed hydrolysis workflow.

Base-Catalyzed Hydrolysis (Saponification)

In contrast, base-catalyzed hydrolysis, or saponification, is an irreversible process. The hydroxide ion, a potent nucleophile, directly attacks the carbonyl carbon of the ester. The resulting tetrahedral intermediate then collapses, expelling a methoxide ion. In the final, irreversible step, the strongly basic methoxide deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and methanol. An acidic workup is subsequently required to protonate the carboxylate and isolate the desired dicarboxylic acid.[1]

Caption: Base-catalyzed hydrolysis (saponification) workflow.

Materials and Methods

Reagents

-

This compound (cis and trans mixture)

-

Sulfuric acid (H₂SO₄), concentrated

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

Dioxane

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

-

Brine (saturated NaCl solution)

Equipment

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware

-

pH paper or pH meter

-

Melting point apparatus

-

Infrared (IR) spectrometer

-

Nuclear Magnetic Resonance (NMR) spectrometer

Experimental Protocols

The following protocols are designed for the hydrolysis of this compound on a laboratory scale.

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol utilizes a strong acid catalyst to drive the hydrolysis reaction.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1 equivalent), deionized water (10-20 equivalents), and dioxane as a co-solvent to ensure homogeneity.

-

Catalyst Addition: Slowly add concentrated sulfuric acid (0.5-1 equivalent) to the reaction mixture with stirring.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and maintain for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

If a precipitate has formed, collect the solid by vacuum filtration. If no precipitate is present, proceed to extraction.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction mixture).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude cyclohexanedicarboxylic acid.[1]

-

-

Purification: The crude product can be purified by recrystallization from water or a suitable organic solvent system (e.g., water/ethanol).

Protocol 2: Base-Catalyzed Hydrolysis (Saponification)

This protocol employs a strong base, leading to an irreversible reaction.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in a mixture of methanol or ethanol and water.

-

Base Addition: Add a solution of sodium hydroxide (2.5-3 equivalents) in water to the reaction mixture.

-

Reaction: Heat the mixture to reflux (typically 60-80 °C) and maintain for 2-6 hours, or stir at room temperature for 12-24 hours. Monitor the reaction by TLC or GC until the starting material is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the alcohol co-solvent.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove any unreacted starting material or non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 with concentrated hydrochloric acid. A white precipitate of cyclohexanedicarboxylic acid should form.

-

Collect the solid product by vacuum filtration and wash with cold deionized water.

-

-

Purification: Dry the solid product. Further purification can be achieved by recrystallization from water.

| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |

| Catalyst | Strong Acid (e.g., H₂SO₄, HCl) | Strong Base (e.g., NaOH, KOH) |

| Solvent | Aqueous, often with a co-solvent (e.g., Dioxane) | Alcohol/Water mixture (e.g., Methanol/H₂O, Ethanol/H₂O) |

| Temperature | Reflux (typically 80-100 °C) | Room Temperature to Reflux (25-80 °C) |

| Reaction Time | 4-12 hours | 2-24 hours |

| Reversibility | Reversible | Irreversible |

| Workup | Extraction with organic solvent | Acidification to precipitate the product |

Troubleshooting and Optimization

-

Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature, or the amount of catalyst. In the case of acid-catalyzed hydrolysis, removing the methanol by-product via distillation can help drive the equilibrium towards the products.

-

Low Yield: Poor yields can result from incomplete reaction or losses during workup. Ensure thorough extraction of the product in the acid-catalyzed protocol. In the saponification protocol, ensure complete precipitation by acidifying to a sufficiently low pH.

-

Product Purity: If the final product is impure, recrystallization is a highly effective purification method. The choice of recrystallization solvent is critical and may require some experimentation.

Characterization of Cyclohexane-1,3-dicarboxylic Acid

The identity and purity of the synthesized cyclohexanedicarboxylic acid can be confirmed by a variety of analytical techniques.

-

Melting Point: The melting point of the product can be compared to literature values. Note that the melting point can vary depending on the ratio of cis and trans isomers.

-

Infrared (IR) Spectroscopy: The IR spectrum should show a broad O-H stretch characteristic of a carboxylic acid (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700 cm⁻¹).[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show complex multiplets for the cyclohexane ring protons and a broad singlet for the acidic carboxyl protons (typically >10 ppm).[3]

-

¹³C NMR: The spectrum will show signals for the carbons of the cyclohexane ring and a characteristic downfield signal for the carbonyl carbons (typically in the range of 175-185 ppm).[2][3]

-

Conclusion

This application note provides comprehensive and practical protocols for the synthesis of cyclohexanedicarboxylic acid from its dimethyl ester via both acid- and base-catalyzed hydrolysis. The choice between the two methods will depend on the specific requirements of the synthesis, including available equipment, desired reaction time, and the stability of other functional groups in more complex substrates. By following these detailed procedures and characterization guidelines, researchers can reliably produce this important synthetic intermediate for their drug discovery and development endeavors.

References

-

Organic Syntheses. (n.d.). 5,5-dimethyl-1,3-cyclohexanedione. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Cyclohexanedicarboxylic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

Reduction of Dimethyl cyclohexane-1,3-dicarboxylate to a diol

Application Note: High-Efficiency Reduction of Dimethyl Cyclohexane-1,3-dicarboxylate to Cyclohexane-1,3-dimethanol

Abstract

This application note details the reduction of this compound to cyclohexane-1,3-dimethanol (CHDM), a critical intermediate in the synthesis of high-performance polyesters and coating resins.[1] We present two distinct protocols tailored to the operational scale: a Lithium Aluminum Hydride (LiAlH₄) method for laboratory-scale discovery (gram scale) and a Catalytic Hydrogenation strategy for process development (kilogram scale). Emphasis is placed on stereochemical retention, safety management of pyrophoric reagents, and optimized workup procedures to mitigate aluminum emulsion formation.

Introduction & Strategic Analysis

Cyclohexane-1,3-dimethanol is a valuable diol used to modify the thermal and mechanical properties of polymers.[1] The starting material, this compound, typically exists as a mixture of cis and trans isomers.[1]

Critical Consideration: Stereochemistry

-

Retention: Hydride reductions (LiAlH₄) generally proceed with retention of configuration at the chiral centers. If you start with pure cis-diester, you will predominantly obtain cis-diol.[1]

-

Isomerization: Catalytic hydrogenation at high temperatures (>200°C) can induce cis/trans isomerization via a dehydrogenation-hydrogenation equilibrium.[1]

Method Selection Matrix:

| Feature | Method A: LiAlH₄ Reduction | Method B: Catalytic Hydrogenation |

| Primary Audience | Academic / Discovery R&D | Process Development / Manufacturing |

| Scale | 1 g – 100 g | 100 g – Metric Ton |

| Equipment | Standard Glassware, Inert Gas Line | High-Pressure Autoclave (Parr Reactor) |

| Atom Economy | Poor (Stoichiometric Al waste) | Excellent (H₂ is the reagent) |

| Safety Profile | High Risk (Pyrophoric, H₂ evolution) | Moderate Risk (High Pressure, Flammable gas) |

Protocol A: Laboratory Scale Reduction (LiAlH₄)

Objective: Complete reduction of the diester to the diol with >90% yield using stoichiometric hydride transfer.

Reagents & Materials

-

Substrate: this compound (10.0 g, 50 mmol).

-

Reductant: Lithium Aluminum Hydride (LiAlH₄), 2.4 M solution in THF or 95% powder (Use 2.5 equiv. of hydride relative to ester groups, or ~1.25 equiv. LiAlH₄ molar).[1][2]

-

Calculation: 50 mmol substrate × 2 ester groups = 100 mmol ester functions.[1]

-

Stoichiometry: Theoretical requirement is 0.5 mol LiAlH₄ per mol ester.[1] Practical usage: 0.75–1.0 mol LiAlH₄ per mol ester group to ensure speed.[1]

-

Recommended: 3.8 g LiAlH₄ (100 mmol, 2.0 equiv.[1] relative to substrate) to ensure complete conversion.[1]

-

-

Solvent: Anhydrous Tetrahydrofuran (THF), stabilized.[1]

-

Quench Reagents (Fieser Method): Water, 15% NaOH solution.[1]

Experimental Workflow

-

System Prep: Oven-dry a 500 mL 3-neck round-bottom flask, reflux condenser, and addition funnel. Assemble hot and flush with Nitrogen (N₂) or Argon for 15 minutes.

-

Slurry Formation: Charge LiAlH₄ (3.8 g, 100 mmol) into the flask. Add 100 mL anhydrous THF via cannula or syringe.[1] Cool to 0°C using an ice/water bath.[1]

-

Substrate Addition: Dissolve this compound (10.0 g) in 40 mL anhydrous THF. Transfer to the addition funnel.

-

Controlled Reduction: Dropwise add the ester solution to the LiAlH₄ slurry over 30–45 minutes.

-

Reaction Phase: Once addition is complete, remove the ice bath and allow to warm to room temperature (RT). Stir for 1 hour.

-